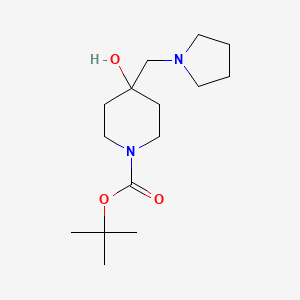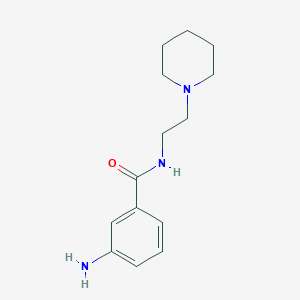
3-amino-N-(2-piperidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(2-piperidin-1-ylethyl)benzamide is a chemical compound that features a benzamide core with an amino group at the third position and a piperidine ring attached via an ethyl linker. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-piperidin-1-ylethyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-piperidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides in the presence of catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, nitro derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-amino-N-(2-piperidin-1-ylethyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-piperidin-1-ylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have similar structures but include a benzothiazole ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives contain a morpholine ring instead of a piperidine ring.
Uniqueness
3-amino-N-(2-piperidin-1-ylethyl)benzamide is unique due to its specific substitution pattern and the presence of both an amino group and a piperidine ring. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
3-amino-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C14H21N3O/c15-13-6-4-5-12(11-13)14(18)16-7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18) |
InChI Key |
KIURSHYYJHJLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


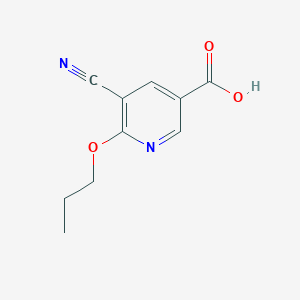

![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
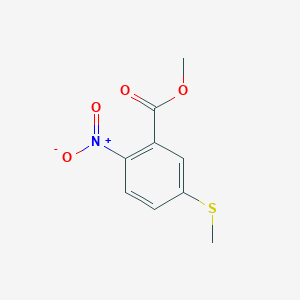

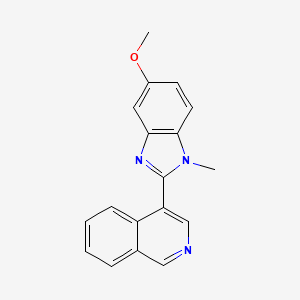
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)



![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)

